molecular formula C4HCl2LiS B15161975 lithium;2,5-dichloro-3H-thiophen-3-ide CAS No. 143034-26-8

lithium;2,5-dichloro-3H-thiophen-3-ide

Cat. No.: B15161975
CAS No.: 143034-26-8
M. Wt: 159.0 g/mol
InChI Key: FSISKHVLUKUFOX-UHFFFAOYSA-N
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Description

Lithium;2,5-dichloro-3H-thiophen-3-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2,5-dichloro-3H-thiophen-3-ide typically involves the lithiation of 2,5-dichlorothiophene. This process can be carried out using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C to 0°C). The reaction proceeds through the formation of a lithiated intermediate, which can then be quenched with various electrophiles to yield the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale lithiation reactions. These reactions are typically conducted in specialized reactors that can maintain the low temperatures required for the lithiation process. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of these reactions .

Chemical Reactions Analysis

Types of Reactions

Lithium;2,5-dichloro-3H-thiophen-3-ide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Mechanism of Action

The mechanism of action of lithium;2,5-dichloro-3H-thiophen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both lithium and chlorine substituents on the thiophene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .

Properties

CAS No.

143034-26-8

Molecular Formula

C4HCl2LiS

Molecular Weight

159.0 g/mol

IUPAC Name

lithium;2,5-dichloro-3H-thiophen-3-ide

InChI

InChI=1S/C4HCl2S.Li/c5-3-1-2-4(6)7-3;/h1H;/q-1;+1

InChI Key

FSISKHVLUKUFOX-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C(SC(=[C-]1)Cl)Cl

Origin of Product

United States

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